molecular formula C11H15IO2 B3059686 1-Iodo-5-isopropyl-2,4-dimethoxybenzene CAS No. 1155371-47-3

1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Cat. No.: B3059686
CAS No.: 1155371-47-3
M. Wt: 306.14
InChI Key: QBTLWHYKYLZHKG-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organoiodine Chemistry Research

Organoiodine chemistry is a dynamic field, continually offering new reagents and methodologies for synthetic challenges. The unique properties of the carbon-iodine bond are central to its utility.

Aryl iodides are indispensable building blocks in organic synthesis due to the distinct nature of the carbon-iodine (C–I) bond. This bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group. wikipedia.org This high reactivity makes aryl iodides premier substrates for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov

Beyond cross-coupling, aryl iodides are precursors to hypervalent iodine compounds, which serve as powerful and environmentally benign oxidizing agents. nih.govnih.gov These reagents are used in a variety of transformations, including oxidations, halogenations, and oxidative functionalizations of organic substrates. rsc.orgacs.org The ability to generate hypervalent iodine reagents in situ from aryl iodides has also led to the development of catalytic processes, enhancing the sustainability of these methods. acs.org

Key Synthetic Transformations Involving Aryl Iodides
Reaction TypeDescriptionSignificance
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling between an organoboron compound and an organohalide.Forms C-C bonds, widely used in pharmaceutical and materials science. nih.gov
Mizoroki-Heck ReactionPalladium-catalyzed reaction of an unsaturated halide with an alkene.Creates substituted alkenes. nih.gov
Sonogashira CouplingPalladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.Essential for synthesizing conjugated enynes and alkynyl-arenes. nih.gov
Ullmann CondensationCopper-catalyzed reaction to form diaryl ethers, thioethers, and amines.Classic method for C-O, C-S, and C-N bond formation. nih.gov
Hypervalent Iodine Reagent SynthesisOxidation of aryl iodides to form λ³- and λ⁵-iodanes.Provides access to versatile, non-toxic oxidizing agents for various transformations. nih.govacs.org

Dimethoxybenzene derivatives are prevalent structural motifs in a multitude of natural products and pharmacologically active compounds, making them crucial scaffolds in chemical synthesis. researchgate.net These compounds are often synthesized via the methylation of corresponding hydroquinones or catechols. chemicalbook.comresearchgate.net The methoxy (B1213986) groups significantly influence the electronic properties of the benzene (B151609) ring, making it more electron-rich and activating it towards electrophilic aromatic substitution. nii.ac.jpnih.gov

Beyond their role as synthetic targets, dimethoxybenzenes are used as versatile reagents. For instance, 1,3-dimethoxybenzene (B93181) can act as a scavenger for carbocations generated during peptide synthesis cleavage steps. chemicalbook.com Their derivatives are also employed as solvents, initiators for polymerization, and as analytical reagents. researchgate.netchemicalbook.com The study of their structural and electronic properties continues to inform the design of new materials and pharmaceuticals. researchgate.net

Academic Research Rationale for Investigating 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

The specific arrangement of substituents on this compound makes it a compelling subject for academic investigation, particularly for probing the principles of reactivity and for its potential as a specialized building block.

The reactivity of an aromatic ring is governed by the electronic and steric effects of its substituents. In this compound, the interplay between the four different substituents dictates the outcome of chemical reactions.

Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. They are ortho, para-directors for electrophilic aromatic substitution.

Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activating group through an inductive effect. It is also an ortho, para-director.

Iodo Group (-I): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of resonance effects. The iodine atom's large size also imparts significant steric hindrance.

The regioselectivity of electrophilic aromatic substitution on this molecule would be determined by the combined directing effects of these groups. The most nucleophilic position on the ring is influenced by the synergistic activation from the methoxy and isopropyl groups. amazonaws.comstudysmarter.co.uk Conversely, in nucleophilic aromatic substitution or metal-catalyzed reactions, the C-I bond is the primary reactive site. The electronic nature of the other substituents can modulate the reactivity of this bond, while their steric bulk can influence the accessibility of the reaction center. researchgate.netacs.org

Substituent Effects on the Aromatic Ring of this compound
SubstituentPositionElectronic EffectDirecting Effect (for SEAr)
Iodo (-I)1Deactivating (Inductive), Weakly Donating (Resonance)ortho, para
Methoxy (-OCH₃)2Activating (Resonance)ortho, para
Methoxy (-OCH₃)4Activating (Resonance)ortho, para
Isopropyl (-CH(CH₃)₂)5Activating (Inductive)ortho, para

The strategic value of this compound lies in its potential as a highly functionalized and versatile intermediate. The presence of the iodo group allows for its selective transformation into a wide range of other functional groups or for its participation in bond-forming reactions. For instance, the iodo group can be readily converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) or used directly in palladium-catalyzed cross-coupling reactions. nih.gov

This allows for the precise introduction of new carbon or heteroatom substituents at the 1-position. The remaining methoxy and isopropyl groups can then guide subsequent reactions or be part of the final target molecule's core structure. This step-wise, regiocontrolled functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules from simpler, well-defined building blocks. The dimethoxy-isopropyl-benzene scaffold itself is found in various natural products, and this iodo-derivative represents a key precursor for their synthesis or the creation of novel analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,4-dimethoxy-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTLWHYKYLZHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252138
Record name 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene
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Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155371-47-3
Record name 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155371-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity Profiles of 1 Iodo 5 Isopropyl 2,4 Dimethoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. wikipedia.orgmsu.edu The reaction mechanism typically involves a two-step process: the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. msu.edu The rate-determining step is generally the formation of the sigma complex. msu.edulibretexts.org The substituents already present on the benzene (B151609) ring profoundly influence both the rate of reaction and the orientation of the incoming electrophile. libretexts.org

Dynamics of Ipso-Substitution and Related Rearrangements

While the substitution of a hydrogen atom is the most common outcome in EAS, attack at a position already occupied by a non-hydrogen substituent, known as ipso-substitution, can also occur. govtpgcdatia.ac.instackexchange.com This pathway is particularly relevant for substituents that can form a stable leaving group. stackexchange.com

In the case of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, the carbon atom bearing the iodine substituent (C1) is a potential site for electrophilic attack. The iodine atom, being a halogen, is a deactivating group due to its inductive electron-withdrawing effect, but it can also donate electron density through resonance. libretexts.org While halogens are generally ortho, para-directors, the possibility of direct attack at the carbon to which they are attached exists. wikipedia.org Attack by an electrophile (E⁺) at the ipso position would lead to the formation of an arenium ion where the positive charge is delocalized across the ring and the incoming electrophile and the iodine atom are both attached to the same sp³-hybridized carbon. libretexts.orgdalalinstitute.com

The stability of this ipso arenium ion is a critical factor. The presence of two strongly activating methoxy (B1213986) groups at the ortho and para positions relative to the ipso carbon can help stabilize the positive charge through resonance. organicchemistrytutor.comlibretexts.org However, the fate of this intermediate depends on the subsequent steps. dalalinstitute.com

For ipso-substitution to result in a stable product, the substituent at the point of attack must be a competent leaving group. The iodide ion (I⁻) is a relatively good leaving group compared to other halogens due to the weaker C-I bond and the stability of the resulting iodide anion. nih.gov Therefore, the loss of I⁺ (or a species that can be formally considered as such) from the arenium ion is a plausible pathway, leading to the direct replacement of the iodine atom by the incoming electrophile. wikipedia.org

However, other pathways can also emanate from the ipso arenium ion. The incoming electrophile might undergo a 1,2-shift (rearrangement) to an adjacent, unsubstituted carbon, followed by deprotonation to yield a standard EAS product. libretexts.orgdalalinstitute.com Such rearrangements can complicate the product distribution and make it difficult to distinguish between a direct attack at an unsubstituted position and an initial ipso attack followed by migration. libretexts.org The propensity for such migratory pathways depends on the nature of the electrophile and the relative stabilities of the possible carbocation intermediates. nih.govnih.govresearchgate.net

Electronic and Steric Influences of Methoxy and Isopropyl Substituents on Aromatic Reactivity

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho, para- or meta-directors. pressbooks.pubyoutube.com Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. libretexts.org

Methoxy Groups (-OCH₃): The two methoxy groups in this compound are powerful activating groups. organicchemistrytutor.com The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. libretexts.orglibretexts.org This resonance effect is strongest at the ortho and para positions relative to the methoxy group. organicchemistrytutor.com Consequently, methoxy groups are strong ortho, para-directors. libretexts.orgpressbooks.pub In this molecule, the methoxy groups at C2 and C4 strongly activate the ring towards electrophilic attack.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group and is considered a weak activating group. youtube.comstackexchange.com It donates electron density to the ring primarily through an inductive effect and, to a lesser extent, hyperconjugation. stackexchange.com Like other alkyl groups, the isopropyl group is an ortho, para-director. youtube.com

The combined effect of two methoxy groups and one isopropyl group makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. fiveable.mepearson.com The directing effects of these groups are synergistic, reinforcing the electron density at specific positions on the ring. The available positions for substitution are C3 and C6. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
IodoC1Deactivating (Inductive), Weakly Activating (Resonance)Ortho, Para
MethoxyC2Strongly Activating (Resonance)Ortho, Para
MethoxyC4Strongly Activating (Resonance)Ortho, Para
IsopropylC5Weakly Activating (Inductive/Hyperconjugation)Ortho, Para

Considering the directing influences, the methoxy group at C2 directs to C1 (ipso), C3, and C5 (blocked). The methoxy group at C4 directs to C3 and C5 (blocked). The isopropyl group at C5 directs to C4 (blocked) and C6. The iodo group at C1 directs to C2 (blocked) and C6. Therefore, positions C3 and C6 are the most likely sites for electrophilic attack.

While electronic effects are the primary determinants of regioselectivity in EAS, steric effects can also play a significant role, particularly when bulky substituents are present. youtube.comuomustansiriyah.edu.iq The isopropyl group is bulkier than a methyl or ethyl group, and its presence can hinder the approach of an electrophile to the adjacent ortho positions. stackexchange.comsciepub.com

In this compound, the isopropyl group at C5 can sterically encumber the C6 position. uomustansiriyah.edu.iqsciepub.com The degree of this steric hindrance depends on the size of the incoming electrophile. youtube.com For a relatively small electrophile, attack at C6 might still be feasible. However, for a larger electrophile, the steric clash with the isopropyl group could make attack at the less hindered C3 position more favorable. uomustansiriyah.edu.iqsciepub.com Therefore, the ratio of substitution products at C3 versus C6 can be influenced by the steric demands of the electrophile. youtube.comsciepub.com

Position of AttackAdjacent GroupsExpected Steric HindranceFavored Electrophile Size
C3-OCH₃ (C2), -OCH₃ (C4)Low to ModerateLarge
C6-CH(CH₃)₂ (C5), -I (C1)Moderate to HighSmall

Nucleophilic Substitution Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides is a key site for reactivity, participating in a variety of cross-coupling reactions that are fundamental in modern organic synthesis. For this compound, a notable example of its application in this context is the Sonogashira cross-coupling reaction.

In a documented synthetic procedure, this compound has been utilized as a substrate in a Sonogashira coupling with trimethylsilylacetylene (B32187). google.com This reaction, catalyzed by a combination of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide, effectively forms a new carbon-carbon bond between the aromatic ring and the alkyne. google.com The reaction conditions reported are summarized in the table below.

Reactant 1Reactant 2CatalystsSolventConditions
This compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine (B128534) (Et₃N)Reflux

This transformation highlights the ability of the carbon-iodine bond in this compound to undergo oxidative addition to a palladium(0) species, a critical step in the catalytic cycle of many cross-coupling reactions. While the Sonogashira reaction is the primary documented example, the reactivity of the C-I bond suggests potential for other palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, though specific studies on this compound in these contexts are not extensively reported in the current literature.

Oxidative and Reductive Transformations of the Aromatic Nucleus

Investigations into Hypervalent Iodine Chemistry

Hypervalent iodine compounds, which feature an iodine atom in a higher oxidation state than +1, are valuable reagents in organic synthesis due to their oxidizing properties and reactivity that often mimics that of heavy metals, but with lower toxicity. researchgate.net Aryl iodides are common precursors to hypervalent iodine reagents.

The synthesis of hypervalent iodine(III) and iodine(V) reagents from aryl iodides is a well-established field. Typically, this involves the oxidation of the iodoarene using a suitable oxidizing agent. Common methods include the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidants like Oxone®. d-nb.info These in-situ generated or isolated hypervalent iodine species can then be used in a variety of synthetic transformations.

Despite the general knowledge of these transformations, there is a lack of specific studies in the scientific literature detailing the generation and subsequent reactivity of hypervalent iodine species derived directly from this compound. The electronic properties of the aromatic ring, with its two methoxy groups and an isopropyl group, would likely influence the stability and reactivity of any corresponding hypervalent iodine reagent.

The development of catalytic systems utilizing hypervalent iodine reagents is a significant area of research, aiming to improve the atom economy and environmental footprint of oxidative processes. d-nb.info In such catalytic cycles, the iodoarene is oxidized in situ to the active hypervalent iodine species, which then performs the desired transformation before being reduced back to the starting iodoarene.

Tandem or cascade reactions are elegant synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to increased efficiency and reduced waste. Hypervalent iodine catalysis has been employed in such sequences. However, there are no specific reports of tandem reaction sequences catalyzed by hypervalent iodine reagents derived from this compound.

The design of highly reactive and selective hypervalent iodine catalysts is an active area of research. Key design principles often involve the modification of the electronic and steric properties of the aryl iodide precursor. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity and reactivity of the iodine center. Conversely, steric hindrance around the iodine atom can influence the selectivity of the catalyzed reaction. Mechanistic studies, including computational methods, play a crucial role in understanding the reactivity and in the rational design of new catalysts. diva-portal.org While these general principles are well-understood, their specific application to the design of catalysts based on the this compound scaffold has not been documented in the literature.

Catalytic Applications of Derived Hypervalent Iodine Reagents

Explorations of Organometallic Reactivity

The organometallic chemistry of this compound offers a fascinating glimpse into the versatile nature of iodine in organic synthesis. While this specific iodoarene has not been exhaustively studied, its structural features—an electron-rich aromatic ring and a polarizable iodine atom—suggest a rich and varied reactivity profile. This section delves into the theoretical and observed organometallic behavior of this compound and its derivatives, particularly in the context of advanced organic transformations.

Recent advancements in organic synthesis have highlighted the surprising ability of organoiodine(III) compounds to act as nucleophilic reagents in reactions with arynes. tohoku.ac.jpsgitolab.comchemistryviews.org This reactivity is counterintuitive to the traditional role of hypervalent iodine compounds as electrophiles or oxidants. tohoku.ac.jpsgitolab.com In the context of this compound, its conversion to an organoiodine(III) species would be a prerequisite for this type of transformation.

The carboiodanation of arynes by organoiodine(III) compounds involves the addition of the iodine(III) reagent across the highly reactive triple bond of the aryne. tohoku.ac.jpsgitolab.com This process forges a new carbon-carbon bond and a new carbon-iodine(III) bond simultaneously, all while the iodine center maintains its trivalent state. tohoku.ac.jpchemistryviews.org The success of this reaction is often dependent on the nature of the ligands attached to the iodine(III) center, with benziodoxole (BX) skeletons being particularly effective at imparting the necessary stability and nucleophilicity. bohrium.com

For a derivative of this compound to participate in such a reaction, it would first need to be oxidized to a suitable iodine(III) precursor. Given the electron-donating nature of the methoxy and isopropyl groups on the benzene ring, this iodoarene is expected to be a good candidate for such transformations. Electron-rich (hetero)aryl-BXs have been shown to have a reactivity towards arynes that is correlated with the electron-donating ability of their substituents. bohrium.com The general mechanism of this carboiodanation is depicted below:

General Scheme of Aryne Carboiodanation:

An organo-λ3-iodane, derived from an aryl iodide, reacts with an aryne precursor (e.g., an ortho-(trimethylsilyl)phenyl triflate) in the presence of a fluoride (B91410) source like CsF. chemistryviews.org

The organoiodine(III) compound adds across the electrophilic triple bond of the in situ generated aryne. tohoku.ac.jpchemistryviews.org

This addition results in the formation of a new, more complex aryl-iodine(III) compound, with the iodine center still in a trivalent state. tohoku.ac.jpchemistryviews.org

The following table illustrates the types of products that could be expected from the carboiodanation of a generic aryne with various organoiodine(III) reagents, highlighting the versatility of this reaction.

Organoiodine(III) Reagent TypeTransferred Group (R)Expected Product Structure
Alkynyl-λ3-iodaneAlkynylAryl-alkynyl substituted arene with an iodine(III) moiety
Alkenyl-λ3-iodaneAlkenylAryl-alkenyl substituted arene with an iodine(III) moiety
Aryl-λ3-iodaneArylBiaryl system with an iodine(III) moiety

This table is illustrative of the general reaction scope and not based on experimental data for this compound.

The resulting products of these carboiodanation reactions are themselves valuable synthetic intermediates, primarily due to the unique nature of the newly formed aryl-iodine(III) bond. tohoku.ac.jpsgitolab.com

The term "amphoteric" in this context refers to the dual reactivity of the iodine(III) group in the products of the aforementioned carboiodanation reactions. This group can behave as both a nucleophilic organometalloid and an electrophilic leaving group. tohoku.ac.jpsgitolab.com

Nucleophilic Character: As established in the carboiodanation reaction, tailored organoiodine(III) compounds can exhibit nucleophilic behavior, reacting with electrophiles like arynes. tohoku.ac.jpchemistryviews.org This is a departure from the classical understanding of hypervalent iodine chemistry.

Electrophilic Character: The aryl-iodine(III) bond formed during carboiodanation serves as a versatile functional handle for subsequent transformations. tohoku.ac.jpsgitolab.com In this role, the iodine(III) group acts as an electrophilic center or a good leaving group, which is more typical of hypervalent iodine compounds. tohoku.ac.jpnih.gov This allows for a range of downstream functionalizations, including:

Transition metal-catalyzed cross-coupling reactions to form new C-C bonds. chemistryviews.org

Conversion of the iodine(III) group to a monovalent aryl iodide. chemistryviews.org

Base-mediated generation of a new aryne, which can then be trapped in cycloaddition reactions. chemistryviews.org

This amphoteric nature allows for the flexible and efficient synthesis of complex molecules, such as extended π-conjugated systems and biarylphosphine ligands. tohoku.ac.jpsgitolab.com The iodine(III)-containing compounds are often stable and can be handled in air, adding to their synthetic utility. sgitolab.com

The following table summarizes the dual reactivity of the iodine(III) group in the products of aryne carboiodanation.

Reactivity ModeDescriptionPotential Subsequent Reactions
Nucleophilic The organoiodine(III) reagent acts as a carbon-centered nucleophile towards an electrophile (e.g., an aryne).Formation of a new C-C and C-I(III) bond.
Electrophilic The iodine(III) group in the product acts as an electrophilic center or a good leaving group.Cross-coupling, reduction to aryl iodide, aryne formation.

This table illustrates the general amphoteric nature of the iodine(III) group based on established principles.

Advanced Applications in Organic Synthesis and Materials Science Research

Applications as a Strategic Synthetic Intermediate

The reactivity of the C-I bond in 1-Iodo-5-isopropyl-2,4-dimethoxybenzene makes it a valuable precursor for a range of more complex molecules with potential applications in various fields of chemical research.

Precursor for Advanced Ethynyl (B1212043) Aromatic Derivatives

A documented application of this compound is its use as a precursor in the synthesis of advanced ethynyl aromatic derivatives via the Sonogashira coupling reaction. This palladium-copper co-catalyzed reaction is one of the most reliable methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.

In one example found in the patent literature, this compound was reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst. google.com The reaction was carried out in triethylamine (B128534) (Et₃N) as the solvent and base, and the mixture was heated to reflux overnight. google.com This reaction yielded the corresponding trimethylsilyl-protected ethynyl derivative, demonstrating the utility of this compound as a building block for creating more complex, functionalized aromatic structures. google.com

Below is a table summarizing the details of this Sonogashira coupling reaction:

Reactant 1Reactant 2CatalystCo-catalystSolvent/BaseConditionsProduct
This compoundTrimethylsilylacetyleneDichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)Copper(I) iodide (CuI)Triethylamine (Et₃N)Reflux, overnight(5-isopropyl-2,4-dimethoxyphenyl)ethynyl)trimethylsilane

Table 1: Sonogashira Coupling of this compound

Building Block for Biologically Active Molecules Research

The core structure of this compound is related to thymoquinol dimethyl ether, which is derived from thymoquinone, a major bioactive component of Nigella sativa. The structural motifs present in this compound, namely the substituted benzene (B151609) ring, are common in a wide array of biologically active natural products and synthetic molecules.

Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Organic Semiconductors)

The rigid aromatic core of this compound makes it a potentially useful building block for the synthesis of advanced organic materials. The ability to introduce extended conjugation through reactions at the iodo-position, for instance via Sonogashira or Suzuki couplings, is a key strategy in the design of materials with interesting optical and electronic properties.

For liquid crystals, the introduction of long alkyl or alkoxy chains, often via ether linkages to the aromatic core, can induce mesomorphic behavior. The isopropyl group on this compound could influence the packing of the molecules in the liquid crystalline phase. Similarly, for organic semiconductors, extending the π-conjugated system is crucial for efficient charge transport. By coupling this compound with other aromatic or heteroaromatic units, it is conceivable to construct novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). However, specific examples of the incorporation of the this compound unit into liquid crystals or organic semiconductors are not yet reported in the scientific literature.

Research on Catalytic Roles in Diverse Organic Transformations

Hypervalent iodine compounds, which can be synthesized from iodoarenes, have gained significant attention as versatile and environmentally benign reagents and catalysts for a wide range of oxidative transformations.

Oxidations of Alcohols and Other Functionalities using this compound Derived Catalysts

Iodoarenes can be oxidized to hypervalent iodine(III) or iodine(V) species, which can then act as powerful oxidants or catalysts for the oxidation of various functional groups, most notably alcohols. The electronic nature of the substituents on the iodoarene can significantly impact the reactivity of the corresponding hypervalent iodine species.

While there is no specific research on the use of catalysts derived from this compound, it is well-established that electron-donating groups, such as the methoxy (B1213986) groups present in this molecule, can enhance the catalytic activity of iodoarenes in certain oxidation reactions. For example, studies on related compounds have shown that methoxy-substituted iodobenzamides are highly reactive catalysts for the oxidation of alcohols to aldehydes and ketones in the presence of a terminal oxidant like Oxone®. The increased reactivity is attributed to the rapid generation of the active pentavalent iodine species.

Based on these precedents, it is plausible that a hypervalent iodine catalyst derived from this compound could exhibit interesting catalytic activity in the oxidation of alcohols and other functionalities. Further research in this area would be necessary to explore and validate this potential.

Development of One-Pot Conversions to Various Functional Groups (e.g., Nitriles)

While specific studies detailing the one-pot conversion of this compound to the corresponding nitrile are not extensively documented, several general methods for the cyanation of aryl halides are applicable. These methods often employ transition metal catalysts, such as palladium or copper, and a cyanide source.

One common approach involves the palladium-catalyzed cyanation of aryl halides. This reaction typically utilizes a palladium catalyst, a cyanide salt like zinc cyanide or potassium cyanide, and a suitable solvent. The reaction mechanism involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with the cyanide salt and subsequent reductive elimination to yield the aryl nitrile.

Another strategy for the one-pot synthesis of aryl nitriles from aryl halides involves a copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction. This method typically uses copper(I) cyanide as the cyanide source. Microwave irradiation has been shown to significantly accelerate this transformation.

Researchers have also developed metal-free, one-pot methods for the preparation of aromatic nitriles from electron-rich aromatic compounds. One such method involves treatment with phosphorus oxychloride and dimethylformamide, followed by molecular iodine in aqueous ammonia, to yield the corresponding nitrile. organic-chemistry.org

The choice of method for converting this compound to 5-isopropyl-2,4-dimethoxybenzonitrile would depend on factors such as the desired yield, functional group tolerance, and reaction conditions.

Table 1: General Methods for One-Pot Conversion of Aryl Halides to Aryl Nitriles

MethodCatalyst/ReagentsKey Features
Palladium-catalyzed CyanationPalladium catalyst, Cyanide salt (e.g., Zn(CN)₂, KCN)High yields, broad substrate scope.
Rosenmund-von Braun ReactionCopper(I) cyanideClassic method, often requires high temperatures.
Microwave-assisted CyanationPalladium or Copper catalyst, Cyanide sourceAccelerated reaction times.
Metal-free SynthesisPOCl₃, DMF, I₂, aq. NH₃Suitable for electron-rich aromatics. organic-chemistry.org

Contributions to Organic Electronic Device Research: Additives for Organic Solar Cells

The application of this compound as an additive in organic solar cells (OSCs) is an emerging area of interest. Additives play a crucial role in optimizing the morphology of the bulk heterojunction (BHJ) active layer in OSCs, which is typically a blend of a donor and an acceptor material. The morphology of this layer significantly influences the device's performance, including its power conversion efficiency (PCE), short-circuit current density (Jsc), and fill factor (FF).

While specific research detailing the use of this compound as a primary additive is limited, the structural motifs within this compound—a halogen atom (iodine) and alkoxy groups—are features found in many effective processing additives. Halogenated additives, for instance, can selectively dissolve one of the components of the BHJ blend, leading to improved phase separation and the formation of more efficient charge transport pathways.

Furthermore, the dimethoxy and isopropyl substituents can affect the additive's solubility and boiling point, which are critical parameters for controlling the drying kinetics of the active layer during device fabrication. A well-chosen additive can induce a more favorable vertical phase separation, with the donor and acceptor materials forming distinct domains that enhance charge collection at the electrodes.

Future research in this area would likely involve blending this compound in varying concentrations with common donor-acceptor systems and evaluating the resulting changes in film morphology and solar cell performance.

Table 2: Potential Roles of Structural Features of this compound as an OSC Additive

Structural FeaturePotential Role in Organic Solar Cells
Iodo GroupInfluence intermolecular interactions, promote crystallinity.
Dimethoxy GroupsAffect solubility, influence drying kinetics.
Isopropyl GroupEnhance solubility in organic solvents.

Analytical and Spectroscopic Characterization Methodologies

Advanced Structural Elucidation Techniques

The determination of the precise three-dimensional arrangement of atoms and the connectivity within 1-Iodo-5-isopropyl-2,4-dimethoxybenzene relies on sophisticated instrumental techniques. These methods provide detailed insights into the molecular architecture, which is fundamental to understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment of each atom can be mapped.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for the different types of protons present in the molecule. The aromatic protons, the methoxy (B1213986) protons, and the protons of the isopropyl group would each resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons of each type, while the splitting patterns (e.g., singlets, doublets, septets) would provide information about the neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy) and its electronic environment. The large electronegative iodine atom and the electron-donating methoxy and isopropyl groups would have a significant influence on the chemical shifts of the aromatic carbons.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic-H6.5 - 7.5Singlet1H
Aromatic-H6.5 - 7.5Singlet1H
Isopropyl-CH2.8 - 3.5Septet1H
Methoxy-OCH₃3.8 - 4.0Singlet3H
Methoxy-OCH₃3.8 - 4.0Singlet3H
Isopropyl-CH₃1.1 - 1.3Doublet6H

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-I80 - 90
Aromatic C-O150 - 160
Aromatic C-O150 - 160
Aromatic C-isopropyl140 - 150
Aromatic C-H110 - 120
Aromatic C-H95 - 105
Methoxy -OCH₃55 - 60
Methoxy -OCH₃55 - 60
Isopropyl -CH25 - 35
Isopropyl -CH₃20 - 25

X-ray Crystallography for Precise Solid-State Structure Analysis

To determine the exact three-dimensional structure of this compound in the solid state, X-ray crystallography is the definitive method. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice determines how the X-rays are scattered, allowing for the calculation of precise bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzene (B151609) ring, the orientation of the methoxy and isopropyl substituents relative to the ring, and the precise geometry around the iodine atom. Furthermore, the crystal packing arrangement, which describes how the molecules are organized in the solid state, can be elucidated, providing insights into intermolecular interactions such as van der Waals forces.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Density (calculated) (g/cm³)1.523

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For the characterization of this compound, this method is essential for confirming the molecular weight and providing clues about the molecule's structure through the analysis of its fragmentation pattern.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₅IO₂), the expected exact mass of the molecular ion would be approximately 322.01 g/mol .

Furthermore, under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and can be used to deduce its structure. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group from a methoxy substituent, the loss of the entire isopropyl group, or the cleavage of the carbon-iodine bond.

Expected Fragmentation Pattern for this compound

m/z Possible Fragment Ion Identity of Lost Neutral Fragment
322[C₁₁H₁₅IO₂]⁺(Molecular Ion)
307[C₁₀H₁₂IO₂]⁺CH₃
279[C₈H₈IO₂]⁺C₃H₇
195[C₁₁H₁₅O₂]⁺I
179[C₈H₈I]⁺C₃H₇O₂

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, these calculations can provide a wealth of information about its molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic properties of substituted dimethoxybenzene derivatives have been a subject of computational investigation. researchgate.netnih.gov These studies reveal that the positions of the substituents significantly influence the electronic characteristics of the benzene (B151609) ring. In the case of this compound, the methoxy (B1213986) groups (-OCH₃) act as strong electron-donating groups, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. Conversely, the iodine atom is generally considered an electron-withdrawing group through induction but can also participate in resonance.

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing electron-deficient regions (positive potential). For dimethoxybenzene derivatives, the negative potential is typically concentrated around the oxygen atoms of the methoxy groups, highlighting these as potential sites for electrophilic attack or hydrogen bond acceptance. nih.gov

Below is a hypothetical data table of calculated electronic properties for this compound and a related compound, 1,4-dimethoxybenzene, for comparison. These values are illustrative and based on typical results from DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set). researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (est.)-5.85-0.954.902.15
1,4-dimethoxybenzene (literature values)-5.60-0.505.101.70

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the intricacies of electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for benzene derivatives.

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring attacks an electrophile, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. In the second, faster step, a proton is removed from the ring, restoring aromaticity. masterorganicchemistry.com

Computational modeling can map out the potential energy surface for such reactions, providing the geometries and energies of reactants, intermediates, transition states, and products. The activation energy barrier for the formation of the sigma complex is a key determinant of the reaction rate. nih.gov For this compound, the electron-donating methoxy and isopropyl groups are expected to lower this barrier, thus activating the ring towards EAS.

A significant advantage of computational modeling is its ability to predict and explain the regioselectivity of reactions. In the case of substituted benzenes, the position of electrophilic attack is governed by the directing effects of the existing substituents. The methoxy groups are strong ortho, para-directors, while the isopropyl group is a weaker ortho, para-director. The iodo group is a deactivating ortho, para-director.

DFT calculations can be used to determine the relative stabilities of the possible sigma complex intermediates formed upon attack at different positions on the ring. nih.gov The transition states leading to these intermediates are also analyzed, and the pathway with the lowest activation energy will be the favored one. For this compound, the positions ortho and para to the activating methoxy groups are the most likely sites for electrophilic attack. Computational studies on the nitration of dialkoxybenzenes have shown that regioselectivity can be influenced by factors such as the symmetry of the HOMO and solvation effects. nih.gov

The following table presents a hypothetical analysis of the relative activation energies for the electrophilic attack (e.g., nitration) at the available positions on the this compound ring.

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major/Minor Product
C3+2.5Minor
C60 (Reference)Major

Stereoselectivity is less of a concern for planar aromatic systems unless chiral reagents or catalysts are involved.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the electronic properties and reactivity of single molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules in a condensed phase (e.g., in solution or as a liquid).

For this compound, the primary sources of conformational freedom are the rotation of the isopropyl group and the methyl groups of the methoxy substituents. MD simulations can track the movement of these groups over time, providing insights into the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or reactants.

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net Although this compound is not a strong hydrogen bond donor, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Furthermore, the aromatic ring can participate in π-π stacking interactions with other aromatic molecules. Understanding these non-covalent interactions is important for predicting the physical properties of the compound, such as its boiling point and solubility, as well as its behavior in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, and what critical parameters influence yield?

  • Methodological Answer : Begin with a pre-functionalized aromatic precursor (e.g., 5-isopropyl-2,4-dimethoxybenzene) and employ iodination via electrophilic aromatic substitution. Use iodine monochloride (ICl) or a directed ortho-metalation strategy with n-BuLi followed by quenching with iodine. Key parameters include temperature control (−78°C for metalation), stoichiometric ratios (1.2–1.5 equiv iodine source), and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Monitor yields using NMR and mass spectrometry .

Q. What safety protocols and handling practices are essential when working with this compound?

  • Methodological Answer : Adopt GHS-compliant practices:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powders to avoid inhalation (Category 4 acute toxicity) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap/water .
  • Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent degradation .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for aromatic proton environments (δ 6.5–7.5 ppm) and methoxy/isopropyl groups (δ 3.8–1.2 ppm). Use DEPT-135 to confirm CH3_3 groups.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+^+ (expected m/z ~320).
  • HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm for purity assessment (>95%) .

Q. What solvents and conditions are optimal for purification and crystallization?

  • Methodological Answer : Recrystallize from ethanol/water (4:1) at −20°C. For chromatography, use gradient elution (hexane to ethyl acetate, 0–30%). Monitor polarity via TLC (Rf ~0.4 in 20% ethyl acetate/hexane). Avoid halogenated solvents due to potential iodine displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : For conflicting 1^1H NMR signals (e.g., overlapping peaks), employ 2D techniques (COSY, HSQC) to assign coupling networks. Cross-validate with X-ray crystallography if crystalline. For mass spectrometry anomalies (e.g., unexpected adducts), rerun with alternative ionization methods (APCI vs. ESI) and compare isotopic patterns .

Q. What experimental designs are effective for studying substituent effects on reactivity in cross-coupling reactions?

  • Methodological Answer : Design a matrix of Suzuki-Miyaura reactions using varying aryl boronic acids. Control variables: catalyst (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)), base (K2_2CO3_3 vs. Cs2_2CO3_3), and solvent (toluene vs. DMF). Monitor regioselectivity via 19^19F NMR (if fluorinated partners are used) and quantify yields via GC-MS. Compare with computational models (DFT) to correlate electronic effects .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 3–9), incubate at 25°C, and sample at 0, 24, 48 hrs. Analyze degradation via HPLC.
  • Thermal Stability : Use DSC/TGA to identify decomposition onset (>150°C expected). Store samples at 40°C/75% RH for 4 weeks and monitor iodine loss via ICP-MS .

Q. What strategies mitigate hazards in large-scale reactions involving this iodinated aromatic compound?

  • Methodological Answer : Implement engineering controls:

  • Closed Systems : Use Schlenk lines or flow reactors to minimize exposure.
  • Waste Management : Neutralize iodine-containing waste with sodium thiosulfate before disposal.
  • Ventilation : Ensure local exhaust ventilation (LEV) with HEPA filtration. Document risk assessments per OSHA guidelines .

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Feasible Synthetic Routes

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Reactant of Route 1
1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-5-isopropyl-2,4-dimethoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.